4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide
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Overview
Description
4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide is a useful research compound. Its molecular formula is C22H13Cl2F3N4O and its molecular weight is 477.27. The purity is usually 95%.
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Scientific Research Applications
Antiglycation and Antioxidant Potential
A series of novel imidazo[4,5-b]pyridine benzohydrazones, related to the chemical structure , were synthesized and evaluated for their antiglycation activity as well as their antioxidative potential. These compounds, including derivatives of benzohydrazide, showed significant potential in inhibiting glycation activity, suggesting their utility in managing conditions related to protein glycation and oxidative stress. The study found that compounds with di and trihydroxy substitutions exhibited notable activity, with one compound being particularly potent, suggesting the relevance of hydroxylation on the benzohydrazide moiety for enhanced biological activity (Taha et al., 2015).
Probes for Peripheral Benzodiazepine Receptors
Another research avenue for similar compounds involves the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for the study of peripheral benzodiazepine receptors using SPECT imaging. This study highlights the potential of these compounds in neuroimaging and the study of diseases affecting the central nervous system, showcasing their selectivity and affinity for peripheral benzodiazepine receptors (Katsifis et al., 2000).
Antineoplastic Activity
Research on benzimidazole condensed ring systems, closely related to the chemical structure of interest, demonstrated new synthesis methods and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds showed variable degrees of antineoplastic activity against certain cell lines, indicating their potential as cancer therapeutics (Abdel-Hafez, 2007).
Derivatization Reagent for Carboxylic Acids
The utility of benzohydrazides as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) has been investigated. A specific benzohydrazide compound was developed as a highly sensitive and selective fluorescence derivatization reagent for carboxylic acids, indicating the potential of these compounds in analytical chemistry for enhancing the detection sensitivity of carboxylic acids (Iwata et al., 1994).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to affect a variety of biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Given its chemical structure, it is likely that the compound is lipophilic, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it is difficult to predict how these factors might affect the compound .
Properties
IUPAC Name |
4-chloro-N-[(E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N4O/c23-16-8-6-14(7-9-16)21(32)30-28-11-18-19(13-4-2-1-3-5-13)31-12-15(22(25,26)27)10-17(24)20(31)29-18/h1-12H,(H,30,32)/b28-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKTIIVILXHNK-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=C(C=C3Cl)C(F)(F)F)C=NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=C(C=C3Cl)C(F)(F)F)/C=N/NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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